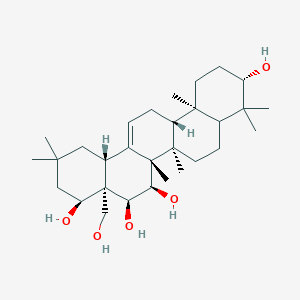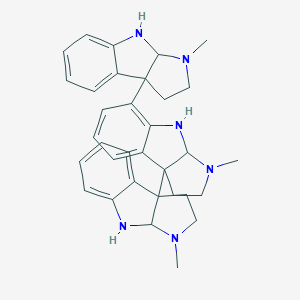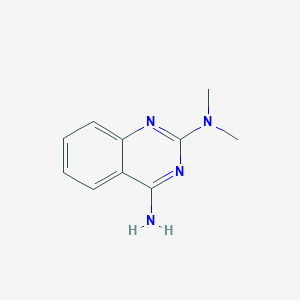
Barrigenol A1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Barrigenol A1 is a naturally occurring compound that belongs to the class of triterpenoids. It is found in the bark of the plant Barringtonia racemosa, which is native to Southeast Asia. Barrigenol A1 has been the focus of scientific research due to its potential therapeutic properties.
Applications De Recherche Scientifique
Chemistry and Bioavailability
Barrigenol A1, a subtype of barrigenol-like triterpenoids (BATs), is known for its diverse structure, enabling a range of medicinal applications. Its unique chemical structure, characterized by multiple hydroxyl groups, makes it a versatile candidate for structural modifications. Over 500 derivatives of BATs have been identified, demonstrating their wide-ranging potential in medicinal chemistry. These compounds are notable for their anti-tumor, anti-Alzheimer's, anti-inflammatory, anti-microbial, anti-obesity, and anti-allergic activities, suggesting their broad therapeutic applications (Zhang et al., 2019).
Antitumor Properties
Barrigenol A1 derivatives have been found to possess significant antitumor properties. For example, certain barrigenol A1 glycosides isolated from the leaves of Pittosporum angustifolium demonstrated antiproliferative effects against human urinary bladder carcinoma cells, suggesting their potential in cancer treatment (Bäcker et al., 2013). Additionally, barrigenol triterpenes from the husks of Xanthoceras sorbifolia Bunge showed varying degrees of cytotoxicity toward different human cancer cell lines, highlighting their potential as antitumor agents (Wang et al., 2016).
Inhibition of SARS-CoV-2 Protein
Interestingly, barrigenol A1 has been identified as a potential inhibitor of the non-structural protein 15 (Nsp15) of SARS-CoV-2, the virus responsible for COVID-19. In silico evaluations have shown that barrigenol could bind effectively to the active site of Nsp15, indicating its potential use in combating COVID-19 (Sharma et al., 2020).
Neuroprotective Effects
A new triterpenoid saponin, oleiferasaponin A1, derived from barrigenol A1, showed protective effects on PC12 cells injured with hydrogen peroxide. This suggests the potential of barrigenol A1 derivatives in neuroprotection and treatment of neurodegenerative diseases (Zhang et al., 2012).
Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Compounds derived from barrigenol A1 showed inhibitory effects on PTP1B, an enzyme implicated in several metabolic disorders, suggesting their therapeutic potential in treating diseases like diabetes and obesity (Xiong et al., 2017).
Propriétés
Numéro CAS |
15448-03-0 |
|---|---|
Nom du produit |
Barrigenol A1 |
Formule moléculaire |
C30H50O5 |
Poids moléculaire |
490.7 g/mol |
Nom IUPAC |
(3S,6aR,6bS,7R,8S,8aS,9S,12aR,14aR,14bR)-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-3,7,8,9-tetrol |
InChI |
InChI=1S/C30H50O5/c1-25(2)14-18-17-8-9-20-27(5)12-11-21(32)26(3,4)19(27)10-13-28(20,6)29(17,7)23(34)24(35)30(18,16-31)22(33)15-25/h8,18-24,31-35H,9-16H2,1-7H3/t18-,19?,20-,21+,22+,23+,24-,27+,28-,29+,30-/m1/s1 |
Clé InChI |
MBKUYULYIBPFSF-RIQJFFIGSA-N |
SMILES isomérique |
C[C@]12CC[C@@H](C(C1CC[C@@]3([C@@H]2CC=C4[C@]3([C@H]([C@H]([C@@]5([C@@H]4CC(C[C@@H]5O)(C)C)CO)O)O)C)C)(C)C)O |
SMILES |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)O)C)C |
SMILES canonique |
CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(C(C(C2(C(C1)O)CO)O)O)C)C)(C)C)O)C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[[(2,4-dimethylphenyl)-phenylmethylidene]amino]-N-methylethanamine](/img/structure/B231389.png)
![[6-Bromo-4,5-bis[(4-nitrobenzoyl)oxy]oxan-3-yl] 4-nitrobenzoate](/img/structure/B231390.png)

![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)








![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)